molecular formula C16H23ClN2O2 B2779094 N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide CAS No. 2411271-27-5

N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide

Katalognummer B2779094
CAS-Nummer: 2411271-27-5
Molekulargewicht: 310.82
InChI-Schlüssel: MMOAJRGACXBUNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide, commonly known as BMOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BMOXA is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in various physiological processes such as memory and learning.

Wissenschaftliche Forschungsanwendungen

BMOXA has been widely used in neuroscience research to study the role of M1 receptors in various physiological processes such as memory and learning. Studies have shown that BMOXA can selectively block the M1 receptor without affecting other subtypes, which makes it a valuable tool for investigating the specific functions of M1 receptors. BMOXA has also been used to study the effects of M1 receptor antagonists on cognitive function in animal models of Alzheimer's disease.

Wirkmechanismus

BMOXA acts as a competitive antagonist of the M1 receptor by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as memory and learning.
Biochemical and Physiological Effects:
BMOXA has been shown to have significant effects on cognitive function in animal models. Studies have demonstrated that BMOXA can improve memory and learning in rats with cognitive impairments. BMOXA has also been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BMOXA is its selectivity for the M1 receptor, which allows for the specific investigation of the functions of this receptor subtype. However, the low yield of the synthesis method and the relatively high cost of the compound can be limiting factors for lab experiments.

Zukünftige Richtungen

There are several potential future directions for BMOXA research. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of research is the investigation of the effects of M1 receptor antagonists on other physiological processes such as inflammation and pain. Additionally, the development of more selective M1 receptor antagonists could lead to the identification of new therapeutic targets for the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, BMOXA is a valuable tool for investigating the specific functions of the M1 receptor in various physiological processes such as memory and learning. Its selective antagonism of the M1 receptor has significant implications for neuroscience research, and its neuroprotective effects make it a potential therapeutic agent for the treatment of cognitive disorders. Further research is needed to fully understand the potential applications of BMOXA in neuroscience and drug development.

Synthesemethoden

The synthesis of BMOXA involves a multi-step process that starts with the reaction of 4-hydroxybenzyl alcohol with methylamine, followed by the protection of the resulting amine with tert-butoxycarbonyl (Boc) group. The protected amine is then reacted with 4-(chloromethyl)oxane to obtain the intermediate product, which is further reacted with 2-chloroacetyl chloride to yield BMOXA. The overall yield of this synthesis method is around 20%.

Eigenschaften

IUPAC Name

N-[[4-[benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-19(12-14-5-3-2-4-6-14)16(7-9-21-10-8-16)13-18-15(20)11-17/h2-6H,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOAJRGACXBUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCOCC2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.